4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole
Description
4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole core linked to a piperidine and pyrrolidine moiety
Properties
IUPAC Name |
4-[(3-pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-10-20(9-1)14-6-4-8-19(12-14)11-13-5-3-7-15-16(13)18-21-17-15/h3,5,7,14H,1-2,4,6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMTZEZSYPDLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)CC3=CC=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxadiazole core, followed by the introduction of the piperidine and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Industrial methods also emphasize the importance of safety and environmental considerations, such as minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronics and other advanced technologies.
Mechanism of Action
The mechanism of action of 4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxadiazole derivatives and compounds containing piperidine and pyrrolidine rings, such as:
- 4-(1-Pyrrolidinyl)piperidine
- 4-(Pyrrolidin-1-yl)benzonitrile
- 4-(Dimethylamino)piperidine
Uniqueness
What sets 4-[(3-Pyrrolidin-1-ylpiperidin-1-yl)methyl]-2,1,3-benzoxadiazole apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
